molecular formula C16H17NO2S B6647071 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

カタログ番号 B6647071
分子量: 287.4 g/mol
InChIキー: ONVMTJYLJXIGJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid, also known as TD-1473, is a small molecule inhibitor that targets the gut-restricted receptor tyrosine kinase (RTK) EphB2. It has been studied extensively for its potential therapeutic applications in inflammatory bowel disease (IBD) and other related disorders.

作用機序

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid targets the gut-restricted RTK EphB2, which is involved in regulating inflammation and gut barrier function. By inhibiting EphB2, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid reduces inflammation and promotes gut barrier integrity, leading to a reduction in disease severity in IBD and other related disorders.
Biochemical and Physiological Effects:
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the gut. It also promotes the production of anti-inflammatory cytokines, such as IL-10. In addition, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to increase the expression of tight junction proteins, which are essential for maintaining gut barrier integrity. These effects contribute to the reduction in inflammation and disease severity observed in preclinical studies.

実験室実験の利点と制限

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in reducing inflammation and promoting gut barrier integrity in animal models of IBD. However, there are also limitations to using 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in lab experiments. It is a relatively new compound that has not been extensively studied in humans. Its safety and efficacy in humans are still being evaluated in clinical trials.

将来の方向性

There are several future directions for research on 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. One potential direction is to investigate its efficacy in other inflammatory disorders, such as psoriasis and rheumatoid arthritis. Another direction is to explore its potential as a combination therapy with other drugs used to treat IBD. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid and to optimize its dosing and administration in human patients.

合成法

The synthesis of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid involves a series of chemical reactions, starting with the preparation of the key intermediate 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid. This intermediate is then coupled with 2-(bromomethyl)phenylboronic acid to form the desired product, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. The synthesis process has been optimized to yield high purity and high yield of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid.

科学的研究の応用

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been extensively studied for its potential therapeutic applications in IBD and other related disorders. In preclinical studies, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has shown promising results in reducing inflammation and promoting gut barrier integrity. It has also been shown to be effective in reducing disease severity in animal models of IBD. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in human patients with IBD.

特性

IUPAC Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(19)9-12-3-1-2-4-13(12)10-17-7-5-15-14(11-17)6-8-20-15/h1-4,6,8H,5,7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVMTJYLJXIGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。